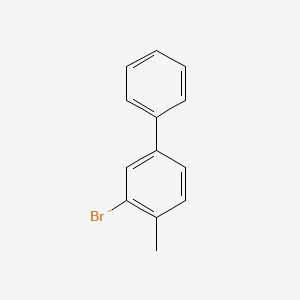

3-Bromo-4-methylbiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-methyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTFEWBUBJTNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-4-methylbiphenyl chemical properties

An In-depth Technical Guide to 3-Bromo-4-methylbiphenyl for Advanced Research

Abstract

3-Bromo-4-methylbiphenyl is a halogenated aromatic hydrocarbon featuring a biphenyl scaffold, a structural motif of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of a reactive bromine atom, which serves as a versatile handle for constructing more complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive overview of the core chemical properties, spectral data, synthesis, reactivity, and applications of 3-Bromo-4-methylbiphenyl, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

3-Bromo-4-methylbiphenyl is a solid at room temperature. Its physical and chemical properties are dictated by the biphenyl core, which imparts rigidity and aromatic character, while the bromo and methyl substituents provide specific reactivity and steric/electronic features.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁Br | PubChem[1] |

| Molecular Weight | 247.13 g/mol | Echemi[2] |

| Monoisotopic Mass | 246.00441 Da | PubChemLite[3] |

| CAS Number | 855255-82-2 | Echemi[4] |

| Appearance | White to yellow or orange powder | Smolecule[5] |

| Boiling Point | 318 °C | Echemi[2] |

| Density | 1.32 g/cm³ | Echemi[2] |

| Flash Point | 145 °C | Echemi[2] |

| Refractive Index | 1.592 | Echemi[2] |

| Solubility | Insoluble in water | PubChem[6] |

Spectroscopic Profile for Structural Elucidation

Accurate identification of 3-Bromo-4-methylbiphenyl relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for 3-Bromo-4-methylbiphenyl is not widely published in the primary literature, the expected chemical shifts can be reliably predicted based on analogous structures.[7][8]

-

¹H NMR : The spectrum would exhibit a complex multiplet pattern in the aromatic region (approx. δ 7.20-7.80 ppm). A distinct singlet corresponding to the methyl protons (–CH₃) would appear in the upfield region (approx. δ 2.40-2.50 ppm).

-

¹³C NMR : The spectrum would display 13 distinct signals for each carbon atom. The carbon atom attached to the bromine (C-Br) would be expected around δ 122-125 ppm, while the methyl carbon (–CH₃) would appear significantly upfield (approx. δ 20-22 ppm).[9]

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak : Under electron ionization (EI), the mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) at m/z 246 and 248.

-

Fragmentation Pattern : Key fragmentation pathways involve the loss of a bromine radical (–Br), a methyl radical (–CH₃), or a hydrogen radical (–H), leading to significant fragment ions.[3][10] Predicted fragmentation data suggests prominent adducts in electrospray ionization, such as [M+H]⁺ at m/z 247.01169 and [M+Na]⁺ at m/z 268.99363.[3]

Synthesis and Reactivity: A Chemist's Perspective

The strategic value of 3-Bromo-4-methylbiphenyl lies in its role as a synthetic intermediate. Its synthesis is most commonly achieved via palladium-catalyzed cross-coupling, and its reactivity is dominated by the carbon-bromine bond.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the preeminent method for constructing the biaryl scaffold of 3-Bromo-4-methylbiphenyl.[11][12] This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound. The causality behind this choice is its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary reagents.[11]

The logical pathway involves coupling either (3-bromo-4-methylphenyl)boronic acid with an aryl halide or, conversely, an appropriately substituted arylboronic acid with a dibromotoluene derivative.

Sources

- 1. 3-Bromo-4'-methylbiphenyl | C13H11Br | CID 60112680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - 3-bromo-4'-methylbiphenyl (C13H11Br) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. Buy 4-Bromo-4'-methylbiphenyl | 50670-49-0 [smolecule.com]

- 6. 3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 3-Bromo-4-methylbiphenyl: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbiphenyl is a substituted biphenyl compound with the chemical formula C₁₃H₁₁Br. Its structure consists of two phenyl rings linked together, with a bromine atom at the 3-position and a methyl group at the 4-position of one of the rings. This molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The strategic placement of the bromo and methyl groups allows for regioselective modifications, making it a versatile intermediate for creating complex molecular architectures.

The biphenyl scaffold is a prevalent motif in many biologically active compounds and functional materials. The introduction of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of more elaborate structures. The methyl group, in turn, can influence the molecule's electronic properties and steric profile, which can be crucial for its end application. This guide provides a comprehensive overview of the structure, synthesis, and key applications of 3-Bromo-4-methylbiphenyl, with a focus on the underlying chemical principles and practical experimental details.

Molecular Structure and Properties

The structure of 3-Bromo-4-methylbiphenyl is characterized by the connectivity of its constituent atoms. The IUPAC name for this compound is 2-bromo-1-methyl-4-phenylbenzene.

Key Structural Features:

-

Biphenyl Core: Two directly connected phenyl rings form the fundamental backbone of the molecule.

-

Bromine Substituent: A bromine atom is attached to the 3-position of one of the phenyl rings.

-

Methyl Substituent: A methyl group is attached to the 4-position of the same phenyl ring.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₁Br |

| Molecular Weight | 247.13 g/mol |

| CAS Number | 202834-82-6 |

| Appearance | Solid (form may vary) |

| Boiling Point | 254-257 °C (for the related compound 3-Bromo-4-methylaniline)[1] |

| Melting Point | 27-30 °C (for the related compound 3-Bromo-4-methylaniline)[1] |

Synthetic Methodologies

The synthesis of 3-Bromo-4-methylbiphenyl and its analogs is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them cornerstones of modern organic synthesis. The two most prevalent and powerful techniques are the Suzuki-Miyaura coupling and the Negishi coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[2][3] For the synthesis of 3-Bromo-4-methylbiphenyl, this typically involves the coupling of a brominated methylbenzene derivative with a phenylboronic acid, or vice versa.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a dibromomethylbenzene) to form a palladium(II) complex.

-

Transmetalation: The organoboron reagent (e.g., phenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biphenyl product.[2]

Experimental Protocol: Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling (Illustrative Example)

This protocol describes the synthesis of a related compound, 4-methylbiphenyl, to illustrate the general procedure.

Materials:

-

4-Bromotoluene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[2]

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).[2]

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[2]

-

Add toluene (10 mL) and deionized water (2 mL) via syringe.[2]

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Workflow for Suzuki-Miyaura Coupling.

Negishi Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organozinc compound and an organohalide or triflate.[4][5] This method is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.[4]

Reaction Principle: The mechanism of the Negishi coupling is similar to the Suzuki-Miyaura coupling and involves an oxidative addition, transmetalation, and reductive elimination cycle. A key difference is the use of an organozinc reagent, which is typically prepared in situ or from a corresponding organolithium or Grignard reagent.[4][6]

Experimental Protocol: General Procedure for Negishi Coupling

This protocol provides a general outline for performing a Negishi coupling.

Materials:

-

Aryl halide (e.g., 3-Bromo-4-methylaniline derivative)

-

Organozinc reagent (e.g., Phenylzinc chloride)

-

Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppe))

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the aryl halide in the anhydrous solvent.

-

Add the palladium or nickel catalyst to the solution.

-

Slowly add the organozinc reagent to the reaction mixture at room temperature or a specified temperature.

-

Stir the reaction mixture for the designated time, monitoring its progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Catalytic Cycle of the Negishi Coupling.

Applications in Drug Discovery and Materials Science

The unique structural features of 3-Bromo-4-methylbiphenyl make it a valuable precursor in several areas of chemical research and development.

Pharmaceutical Research

The biphenyl moiety is a common structural motif in many pharmaceuticals. The ability to functionalize the 3-Bromo-4-methylbiphenyl core through cross-coupling reactions allows medicinal chemists to synthesize libraries of novel compounds for drug discovery programs.[7] These compounds can be screened for various biological activities. For instance, derivatives of biphenyls have been investigated as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.[8] The bromine atom can be replaced with various functional groups to modulate the compound's pharmacological properties, such as potency, selectivity, and metabolic stability.

Materials Science

Substituted biphenyls are also important in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The biphenyl core can act as a chromophore, and by attaching different substituents, the electronic and photophysical properties of the resulting materials can be fine-tuned. The synthetic versatility of 3-Bromo-4-methylbiphenyl allows for the creation of a wide range of conjugated molecules with potential applications in organic electronics.

Conclusion

3-Bromo-4-methylbiphenyl is a synthetically versatile building block with significant potential in both pharmaceutical and materials science research. The ability to selectively functionalize this molecule through powerful cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings provides a robust platform for the creation of complex and valuable molecular architectures. A thorough understanding of its synthesis and reactivity is crucial for researchers aiming to leverage its potential in their respective fields. This guide has provided a foundational overview of the key aspects of 3-Bromo-4-methylbiphenyl, from its fundamental structure to its practical synthesis and applications, to aid scientists and developers in their research endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 60112680, 3-Bromo-4'-methylbiphenyl. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 262267, 3-Bromo-4-methoxybiphenyl. [Link]

-

Wikipedia. Negishi coupling. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis. [Link]

-

PubChemLite. 4'-bromo-3-methylbiphenyl (C13H11Br). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2757035, 3-Bromo-4'-methoxybiphenyl. [Link]

-

SynArchive. Negishi Coupling. [Link]

-

Organic Chemistry Portal. Negishi Coupling. [Link]

-

Organic Syntheses. Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. [Link]

-

PubChemLite. 3-bromo-4'-methylbiphenyl (C13H11Br). [Link]

-

ResearchGate. Negishi-Type Coupling of Bromoarenes with Dimethylzinc. [Link]

- Google Patents.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Organic Syntheses. Biphenyl, 4-bromo-. [Link]

-

The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15661502, 3-Bromo-4'-hydroxybiphenyl. [Link]

- Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66691, 3-Bromo-4-phenylphenol. [Link]

-

PrepChem.com. Synthesis of 4-methylbiphenyl. [Link]

-

PubChemLite. 4-bromo-4'-methylbiphenyl (C13H11Br). [Link]

- Google Patents.

-

National Center for Biotechnology Information. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. [Link]

-

National Center for Biotechnology Information. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

RTI International. Drug Discovery and Development. [Link]

Sources

- 1. 3-溴-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

- 8. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isomeric Landscape of Bromomethylbiphenyls: A Technical Guide for Researchers

An In-depth Exploration of 3-Bromo-4-methylbiphenyl and Its Closely Related Isomers for Applications in Drug Discovery and Materials Science.

In the intricate world of organic synthesis, precision in molecular architecture is paramount. The seemingly subtle placement of functional groups can dramatically alter a compound's physicochemical properties and its utility in downstream applications. This technical guide delves into the nuanced identity of 3-Bromo-4-methylbiphenyl, a compound whose nomenclature presents a common challenge in chemical databases, and provides a comprehensive overview of its more clearly defined and commercially relevant isomers.

This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the identification, synthesis, and application of these valuable chemical entities. We will navigate the existing ambiguities, provide concrete data for well-characterized isomers, and present a detailed, field-proven protocol for their synthesis.

The Challenge of Defining "3-Bromo-4-methylbiphenyl"

A thorough search of chemical literature and commercial databases for "3-Bromo-4-methylbiphenyl" reveals a notable lack of a unique and consistently assigned CAS number. The name itself implies a biphenyl scaffold where a bromine atom and a methyl group are substituted at the 3 and 4 positions of the same phenyl ring, respectively. However, this specific substitution pattern is not readily found with a dedicated entry. Instead, searches often lead to several isomers where the substituents are distributed across the two phenyl rings. This ambiguity underscores the critical importance of precise IUPAC nomenclature and the use of unambiguous identifiers such as CAS numbers, InChI strings, and SMILES notations in chemical procurement and research.

To provide a practical and accurate resource, this guide will focus on two closely related and well-documented isomers: 3-Bromo-4'-methylbiphenyl and 4'-Bromo-3-methylbiphenyl . These compounds are frequently encountered in synthetic chemistry and offer a versatile platform for the development of novel molecules.

Core Identifiers and Physicochemical Properties of Key Isomers

For clarity and ease of reference, the following table summarizes the key identifiers and physicochemical properties of the two principal isomers discussed in this guide.

| Identifier | 3-Bromo-4'-methylbiphenyl | 4'-Bromo-3-methylbiphenyl |

| CAS Number | 855255-82-2 | 56961-07-0[1] |

| Molecular Formula | C₁₃H₁₁Br | C₁₃H₁₁Br[1] |

| Molecular Weight | 247.13 g/mol | 247.13 g/mol [1] |

| IUPAC Name | 3-Bromo-4'-methyl-1,1'-biphenyl | 4'-Bromo-3-methyl-1,1'-biphenyl[1] |

| InChI | InChI=1S/C13H11Br/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 | InChI=1S/C13H11Br/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9H,1H3 |

| SMILES | Cc1ccc(cc1)c1cccc(Br)c1 | Cc1cccc(c1)-c1ccc(Br)cc1[1] |

| Boiling Point | Not available | 318 °C[1] |

| Flash Point | Not available | 145 °C[1] |

| Density | Not available | 1.32 g/cm³[1] |

Synthesis of Bromomethylbiphenyls: The Suzuki-Miyaura Coupling

The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis, with the Suzuki-Miyaura cross-coupling reaction being a particularly powerful and versatile tool. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. Its high functional group tolerance and generally mild reaction conditions make it an ideal choice for the synthesis of substituted biphenyls like the isomers discussed herein.

The causality behind this experimental choice lies in the predictable and high-yielding nature of the Suzuki-Miyaura coupling for creating biaryl linkages. The reaction mechanism, which involves oxidative addition, transmetalation, and reductive elimination steps, is well-understood, allowing for rational optimization of reaction conditions.

Below is a detailed, self-validating protocol for the synthesis of a bromomethylbiphenyl isomer, which can be adapted for the synthesis of other isomers by selecting the appropriate starting materials.

Experimental Protocol: Synthesis of 4'-Bromo-3-methylbiphenyl via Suzuki-Miyaura Coupling

This protocol describes the coupling of (3-methylphenyl)boronic acid with 1-bromo-4-iodobenzene. The choice of 1-bromo-4-iodobenzene is strategic, as the higher reactivity of the carbon-iodine bond allows for selective coupling at that position, leaving the bromine atom intact for potential further functionalization.

Materials:

-

(3-methylphenyl)boronic acid

-

1-bromo-4-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (3-methylphenyl)boronic acid (1.2 mmol), 1-bromo-4-iodobenzene (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) to the flask via syringe. The biphasic solvent system is crucial for the reaction, with the base being soluble in the aqueous phase and the organic reactants and catalyst in the organic phase.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL) to remove the base and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system such as hexanes or a mixture of hexanes and ethyl acetate, to yield pure 4'-Bromo-3-methylbiphenyl.

Applications in Research and Development

Brominated biphenyls are valuable intermediates in both medicinal chemistry and materials science due to the versatility of the bromine atom as a handle for further chemical transformations, most notably through cross-coupling reactions.

Drug Discovery and Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of bromine and methyl groups at specific positions allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its binding affinity to biological targets, as well as its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

While specific drug candidates derived directly from 3-Bromo-4-methylbiphenyl and its isomers are not extensively documented in publicly available literature, these compounds serve as crucial building blocks. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, synthesized from a related precursor, has been investigated for its antibacterial activities against extensively drug-resistant Salmonella Typhi. This highlights the potential of this structural motif in the development of novel anti-infective agents.

Materials Science and Organic Electronics

In the field of materials science, substituted biphenyls are of great interest for the development of organic light-emitting diodes (OLEDs). The biphenyl core provides a rigid and electronically conjugated system that can be tailored to achieve desired photophysical properties. While simple 4-methylbiphenyl is not suitable as a functional OLED material, the introduction of bromine atoms opens up avenues for creating more complex, high-performance materials through subsequent cross-coupling reactions. These reactions can be used to build larger conjugated systems that serve as host materials, charge transport materials, or emissive materials in OLED devices. The ability to precisely tune the electronic properties of the biphenyl core through substitution is a key strategy in the design of next-generation OLED materials with improved efficiency, color purity, and operational stability.

Safety and Handling

As with all brominated aromatic compounds, appropriate safety precautions must be taken when handling 3-Bromo-4-methylbiphenyl and its isomers. The following information is based on available safety data sheets for closely related compounds and should be considered as general guidance. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the exact compound being used.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation or damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Always consult the specific SDS for detailed information on disposal and emergency procedures.

Conclusion

While the specific compound "3-Bromo-4-methylbiphenyl" remains an ambiguously defined entity in the chemical landscape, its closely related isomers, such as 3-Bromo-4'-methylbiphenyl and 4'-Bromo-3-methylbiphenyl, are well-characterized and synthetically accessible molecules. Their utility as versatile intermediates in drug discovery and materials science is evident. A thorough understanding of their synthesis, particularly through robust methods like the Suzuki-Miyaura coupling, and a commitment to safe handling practices are essential for any researcher or scientist looking to leverage the potential of these valuable chemical building blocks.

References

Sources

Physical and chemical properties of 3-Bromo-4-methylbiphenyl

An In-depth Technical Guide to 3-Bromo-4-methylbiphenyl

Introduction

3-Bromo-4-methylbiphenyl is a halogenated aromatic hydrocarbon belonging to the biphenyl class of compounds. Its structure, featuring a bromine atom and a methyl group on one of the phenyl rings, makes it a versatile and valuable intermediate in organic synthesis. For researchers and developers in pharmaceuticals and material science, understanding the specific properties of this molecule is crucial for its effective application. The strategic placement of the bromine atom allows it to serve as a reactive handle, particularly in palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Bromo-4-methylbiphenyl. It details established protocols for its synthesis and characterization, explains the rationale behind these methodologies, and discusses its potential applications, with a focus on providing actionable insights for laboratory and development settings.

Section 1: Compound Identification and Core Properties

Precise identification is the foundation of all chemical research. This section outlines the fundamental identifiers and physical characteristics of 3-Bromo-4-methylbiphenyl.

-

IUPAC Name: 3-Bromo-4-methyl-1,1'-biphenyl

-

Synonyms: 3-Bromo-4-phenyltoluene

-

CAS Number: 202837-79-4

-

Molecular Formula: C₁₃H₁₁Br

-

Molecular Structure: (Chemical structure image)

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties. Data for closely related isomers, such as 4'-Bromo-3-methylbiphenyl, are included for comparative context where direct data for the title compound is limited.

| Property | Value | Source |

| Molecular Weight | 247.13 g/mol | Calculated |

| Appearance | White to yellow or orange powder (Isomer data) | [1] |

| Boiling Point | ~318 °C (Isomer data) | [2] |

| Density | ~1.32 g/cm³ (Isomer data) | [2] |

| Flash Point | ~145 °C (Isomer data) | [2] |

| Solubility | Insoluble in water | [3] |

| XlogP | 4.6 | [3][4] |

Section 2: Spectroscopic and Analytical Data

Characterization of 3-Bromo-4-methylbiphenyl relies on standard spectroscopic techniques. The expected spectral features are dictated by its unique molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two distinct, substituted aromatic rings. The methyl group (-CH₃) protons would appear as a singlet in the upfield aromatic region (~2.0-2.5 ppm). The aromatic protons would appear as a series of multiplets between ~7.0-7.8 ppm. The precise chemical shifts are influenced by the electronic effects of the bromine atom and the other phenyl ring.

-

¹³C NMR: The carbon NMR spectrum would show 13 distinct signals, corresponding to each carbon atom in the molecule. The methyl carbon would appear significantly upfield (~20 ppm). The aromatic carbons would resonate in the typical ~120-145 ppm range. The carbon atom directly bonded to the bromine (C-Br) would be shifted due to the halogen's electronegativity.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[5] Key expected absorptions include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (methyl): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic ring): ~1400-1600 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would reveal the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak would be observed at m/z 246 and 248 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[5]

-

Fragmentation: Common fragmentation pathways would involve the loss of the bromine atom ([M-Br]⁺) and cleavage of the biphenyl bond.

Section 3: Chemical Properties and Reactivity

The reactivity of 3-Bromo-4-methylbiphenyl is dominated by the carbon-bromine bond, which makes it an excellent substrate for forming new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling

This compound is an ideal candidate for Suzuki-Miyaura cross-coupling reactions, a powerful method for creating biaryl linkages.[1][6] In this reaction, the aryl bromide is coupled with an organoboron compound (like an arylboronic acid) in the presence of a palladium catalyst and a base.[6] This versatility allows for the synthesis of a wide range of more complex, functionalized biphenyl derivatives, which are core structures in many pharmaceutical agents and organic electronic materials.[1]

The general mechanism involves three key steps:

-

Oxidative Addition: The aryl halide (3-Bromo-4-methylbiphenyl) adds to the Pd(0) catalyst.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex.

-

Reductive Elimination: The desired biaryl product is formed, regenerating the Pd(0) catalyst.[6]

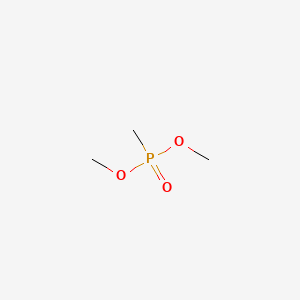

Caption: Generalized Suzuki-Miyaura coupling cycle.

Section 4: Synthesis and Experimental Protocols

The most common and efficient method for synthesizing substituted biphenyls like 3-Bromo-4-methylbiphenyl is the Suzuki-Miyaura coupling reaction. A plausible synthetic route would involve coupling 1,3-dibromo-4-methylbenzene with phenylboronic acid, carefully controlling stoichiometry to favor mono-substitution.

Protocol: Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling

This protocol describes a general procedure for a similar reaction, the synthesis of 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid, which illustrates the core methodology applicable to 3-Bromo-4-methylbiphenyl.[6]

Materials:

-

4-Bromotoluene (or appropriate precursor)

-

Phenylboronic acid (or appropriate precursor)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Deionized Water

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[6]

-

Catalyst Addition: Add the palladium(II) acetate catalyst (0.02 mmol) and triphenylphosphine ligand (0.04 mmol).[6]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) via syringe.[6]

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with brine, and extract the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the final biphenyl compound.

Caption: Experimental workflow for Suzuki coupling synthesis.

Section 5: Applications in Research and Development

3-Bromo-4-methylbiphenyl serves primarily as a key building block for creating more elaborate molecules with targeted functions.

-

Pharmaceutical Synthesis: The biphenyl scaffold is a common structural motif in many approved drugs. By using cross-coupling reactions, the bromine atom on 3-Bromo-4-methylbiphenyl can be replaced with a variety of functional groups to build novel drug candidates.[1] Its derivatives are explored for applications in developing new therapeutic agents.[7]

-

Material Science: The rigid, aromatic structure of the biphenyl core is desirable for creating functional organic materials. Derivatives of this compound can be incorporated into polymers, liquid crystals, and organic light-emitting diodes (OLEDs), where the electronic properties of the extended π-conjugated system can be finely tuned.[1]

Section 6: Safety and Handling

As with all halogenated aromatic compounds, proper safety precautions must be observed when handling 3-Bromo-4-methylbiphenyl and its isomers.

General Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[8][9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Avoid breathing dust, fumes, or vapors.[8]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[10]

GHS Hazard Information (based on related bromobiphenyls):

| Hazard Code | Statement | Source |

| H315 | Causes skin irritation | [11][12] |

| H319 | Causes serious eye irritation | [8][11][12] |

| H335 | May cause respiratory irritation | [11][12] |

In case of exposure, follow standard first-aid measures: rinse eyes cautiously with water, wash skin with soap and water, and move to fresh air if inhaled.[8][9]

Section 7: References

-

PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4'-methylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4'-bromo-3-methylbiphenyl. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Biphenyl, 4-bromo-. Retrieved from [Link]

-

The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. (n.d.). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-[2-[Bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]

-

Spectroscopy Methods of structure determination. (n.d.). Retrieved from [Link]

-

Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl. Retrieved from

-

Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. RASĀYAN Journal of Chemistry, 12(4), 2149-2165.

-

Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College.

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Sourcing 4-Bromo-4'-methylbiphenyl: A Guide for Purchasers. (2025). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-phenylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

-

Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzenamine, 3-bromo-4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]

Sources

- 1. Buy 4-Bromo-4'-methylbiphenyl | 50670-49-0 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. 3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4'-bromo-3-methylbiphenyl (C13H11Br) [pubchemlite.lcsb.uni.lu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 3-Bromo-4-methylbiphenyl (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-methylbiphenyl

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-4-methylbiphenyl (C₁₃H₁₁Br), a substituted aromatic hydrocarbon of interest in organic synthesis and materials science. As a key building block, unambiguous structural confirmation is paramount. This document details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We delve into the causality behind spectral features, offering field-proven insights into the relationship between molecular structure and spectroscopic output. This guide is intended for researchers, chemists, and quality control professionals who require a deep, validated understanding of this compound's analytical profile.

Molecular Structure and Spectroscopic Overview

3-Bromo-4-methylbiphenyl possesses a biphenyl core, functionalized with a bromine atom and a methyl group on one of the phenyl rings. The precise positioning of these substituents dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint. The molecular structure and numbering convention used throughout this guide are presented below.

Caption: Molecular structure of 3-Bromo-4-methyl-1,1'-biphenyl.

The analytical approach relies on the following principles:

-

NMR Spectroscopy will elucidate the carbon-hydrogen framework by mapping the distinct chemical environments of ¹H and ¹³C nuclei.

-

IR Spectroscopy will identify the functional groups and bond types present, particularly the aromatic C-H, aliphatic C-H, aromatic C=C, and C-Br vibrations.

-

Mass Spectrometry will confirm the molecular weight and provide insight into the molecule's fragmentation pattern, aided by the characteristic isotopic signature of bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. For 3-Bromo-4-methylbiphenyl, both ¹H and ¹³C NMR are essential for unambiguous assignment.

¹H NMR Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The electron-withdrawing nature of the bromine atom and the electron-donating methyl group, combined with the anisotropic effects of the biphenyl system, result in a complex but interpretable aromatic region.

Table 1: Predicted ¹H NMR Data for 3-Bromo-4-methylbiphenyl (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | ~ 7.65 | d | ~ 2.0 | 1H |

| H-5 | ~ 7.45 | dd | ~ 8.0, 2.0 | 1H |

| H-6 | ~ 7.25 | d | ~ 8.0 | 1H |

| H-2', H-6' | ~ 7.55 | m | - | 2H |

| H-3', H-4', H-5' | ~ 7.40 | m | - | 3H |

| -CH₃ | ~ 2.40 | s | - | 3H |

Interpretation: The proton signals for the substituted ring (protons 2, 5, and 6) are distinct. Proton H-2 is expected to appear as a doublet due to coupling with H-6 (meta-coupling is often too small to resolve cleanly) and is deshielded by the adjacent bromine. Proton H-5 should be a doublet of doublets from coupling to both H-2 and H-6. Proton H-6 will likely be a doublet from coupling to H-5. The protons on the unsubstituted phenyl ring (H-2' to H-6') will appear as a complex multiplet, typical for a monosubstituted benzene ring.[1] The methyl group (-CH₃) protons are magnetically equivalent and not coupled to any other protons, thus appearing as a sharp singlet.[1][2]

Caption: ¹H NMR peak assignment visualization.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 13 carbon atoms are expected to be inequivalent and produce distinct signals.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-4-methylbiphenyl (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~ 140 |

| C-2 | ~ 130 |

| C-3 (C-Br) | ~ 123 |

| C-4 (C-CH₃) | ~ 138 |

| C-5 | ~ 128 |

| C-6 | ~ 126 |

| C-1' | ~ 141 |

| C-2', C-6' | ~ 129 |

| C-3', C-5' | ~ 128.5 |

| C-4' | ~ 127 |

| -CH₃ | ~ 21 |

Interpretation: The chemical shifts are influenced by the substituents. The carbon atom bonded to bromine (C-3) is shielded compared to an unsubstituted aromatic carbon due to the "heavy atom effect," while the carbon bonded to the methyl group (C-4) is deshielded. The quaternary carbons (C-1, C-1', C-3, C-4) will typically show lower intensity peaks. The chemical shift of the methyl carbon appears in the characteristic aliphatic region (~21 ppm).[3]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-4-methylbiphenyl in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4]

-

¹H NMR Acquisition: Acquire the spectrum at ambient temperature. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of functional groups within the molecule. The spectrum provides confirmatory evidence for the aromatic rings, the aliphatic methyl group, and the carbon-bromine bond.

Table 3: Key IR Absorption Bands for 3-Bromo-4-methylbiphenyl

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium-Weak |

| ~ 1600, ~1475 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~ 820 | C-H Out-of-Plane Bending (Aromatic) | Strong |

| < 1000 | C-Br Stretch | Medium-Strong |

Interpretation: The presence of sharp bands above 3000 cm⁻¹ confirms the aromatic C-H bonds, while weaker bands just below 3000 cm⁻¹ are indicative of the methyl group's C-H bonds.[5] The characteristic aromatic "skeletal" vibrations are expected in the 1600-1450 cm⁻¹ region. The strong absorption around 820 cm⁻¹ can be attributed to out-of-plane C-H bending, which is often diagnostic of the substitution pattern on the aromatic ring. The C-Br stretch is expected in the fingerprint region, typically below 1000 cm⁻¹, but its exact position can be difficult to assign definitively without comparative analysis.[5]

Caption: Experimental workflow for FTIR analysis.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Scan: Perform a background scan of the empty ATR crystal or the KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition information. For 3-Bromo-4-methylbiphenyl, electron ionization (EI) is a common technique that induces reproducible fragmentation, creating a characteristic mass spectrum.

Table 4: Predicted Key Mass Fragments for 3-Bromo-4-methylbiphenyl

| m/z Value | Ion Identity | Notes |

|---|---|---|

| 248 / 246 | [M]⁺ | Molecular Ion Peak. Shows characteristic ~1:1 ratio for ⁸¹Br/⁷⁹Br isotopes. |

| 167 | [M - Br]⁺ | Loss of a bromine radical. |

| 152 | [M - Br - CH₃]⁺ | Loss of bromine followed by a methyl radical. |

| 76 | [C₆H₄]⁺ | Fragment corresponding to a benzyne-like species. |

Interpretation: The most telling feature of the mass spectrum is the molecular ion peak. Due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity at m/z 246 and 248, respectively.[7] This isotopic signature is definitive proof of the presence of one bromine atom in the molecule. The base peak is often the [M - Br]⁺ fragment at m/z 167, resulting from the facile cleavage of the C-Br bond to form a stable biphenylmethyl cation. Further fragmentation can lead to the loss of the methyl group, giving a peak at m/z 152.

Caption: Proposed primary fragmentation pathway for 3-Bromo-4-methylbiphenyl.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min.

-

MS Conditions: The EI source is typically operated at 70 eV.[2] Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify the peak corresponding to 3-Bromo-4-methylbiphenyl in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Conclusion

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of 3-Bromo-4-methylbiphenyl.

-

NMR spectroscopy confirms the connectivity of the carbon-hydrogen framework, including the specific substitution pattern on the biphenyl core.

-

IR spectroscopy verifies the presence of the key functional groups (aromatic rings, methyl group, C-Br bond).

-

Mass spectrometry establishes the correct molecular weight and confirms the presence of a single bromine atom through its distinct isotopic pattern.

By integrating these three analytical techniques, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of 3-Bromo-4-methylbiphenyl, ensuring the reliability of subsequent synthetic applications or biological evaluations.

References

-

Kumar, A. and Shah, B. A. (2015). Supporting Information for Org. Lett., 17, 5232. American Chemical Society.[Link]

-

PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. [Link]

-

Sahoo, A. K., Oda, T., & Hiyama, T. (n.d.). Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides. Wiley-VCH. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

PubChem. (n.d.). 3-bromo-4'-methylbiphenyl. National Center for Biotechnology Information. [Link]

-

Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. RASĀYAN Journal of Chemistry, 12(4), 2149-2165. [Link]

-

PubChem. (n.d.). 3-Bromo-4'-methylbiphenyl. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). Biphenyl, 4-bromo-. [Link]

-

Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

-

PubChemLite. (n.d.). 4'-bromo-3-methylbiphenyl (C13H11Br). [Link]

-

Balabanovich, A. L., Luda, M. P., & Operti, L. (2005). The mass spectrum of bromo-p-hydroxybiphenyl. ResearchGate.[Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. NIST Chemistry WebBook. [Link]

-

FooDB. (2010). Showing Compound 4-Methylbiphenyl (FDB010551). [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

The Unseen Scaffold: An In-depth Technical Guide to 3-Bromo-4-methylbiphenyl

Abstract

This technical guide provides a comprehensive exploration of 3-Bromo-4-methylbiphenyl, a seemingly simple yet pivotal molecule in the landscape of chemical synthesis. While it may not hold the mainstream recognition of more complex structures, its strategic arrangement of a biphenyl backbone, a reactive bromine atom, and a methyl group makes it a valuable and versatile building block. This document traces the historical context of its synthesis through the lens of foundational C-C bond-forming reactions and delves into the modern, high-efficiency catalytic methods that have made it readily accessible. We will dissect its chemical properties, provide detailed synthetic protocols with mechanistic insights, and explore its applications as a key intermediate in the development of pharmaceuticals and advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.

Introduction: The Biphenyl Motif and the Strategic Importance of 3-Bromo-4-methylbiphenyl

The biphenyl moiety is a ubiquitous structural motif in a vast array of biologically active molecules and functional materials. Its rigid, planar structure provides a robust scaffold for the precise spatial orientation of functional groups, influencing everything from receptor binding affinity in pharmaceuticals to the photophysical properties of organic light-emitting diodes (OLEDs). The strategic functionalization of this biphenyl core is therefore a cornerstone of modern synthetic chemistry.

3-Bromo-4-methylbiphenyl emerges as a particularly useful intermediate due to the orthogonal reactivity of its substituents. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, allowing for the introduction of further molecular complexity. The methyl group, while seemingly simple, influences the electronic properties and steric environment of the molecule, and can itself be a site for further functionalization. This guide will illuminate the discovery, synthesis, and application of this important, yet often overlooked, synthetic building block.

Historical Perspective and the Dawn of Biphenyl Synthesis

While a singular, seminal paper heralding the "discovery" of 3-Bromo-4-methylbiphenyl is not readily apparent in the annals of chemical literature, its conceptualization and initial syntheses are intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions. The early 20th century saw the advent of methods capable of coupling aryl halides, laying the groundwork for the synthesis of a vast array of biphenyl derivatives.

The Gomberg-Bachmann Reaction: A Plausible Early Route

One of the earliest methods for the synthesis of unsymmetrical biaryls was the Gomberg-Bachmann reaction, first reported in 1924.[1] This reaction proceeds via the diazotization of an aniline, in this case, 3-bromo-4-methylaniline, followed by a radical coupling with an aromatic hydrocarbon, such as benzene.

Diagram of the Gomberg-Bachmann Reaction Pathway

Caption: Plausible Gomberg-Bachmann reaction pathway to 3-Bromo-4-methylbiphenyl.

Although groundbreaking for its time, the Gomberg-Bachmann reaction is often plagued by low yields and the formation of numerous side products due to the high reactivity of the diazonium salt.[1]

The Ullmann Condensation: A Copper-Mediated Revolution

The Ullmann reaction, discovered by Fritz Ullmann and his student J. Bielecki in 1901, represented a significant leap forward in biphenyl synthesis.[2] This reaction utilizes copper metal or a copper-bronze alloy to couple two aryl halide molecules.[2] While the classic Ullmann reaction is a homocoupling, variations for unsymmetrical couplings exist, albeit with challenges in controlling selectivity. The harsh reaction conditions, often requiring high temperatures, and the need for stoichiometric amounts of copper were notable drawbacks of the traditional Ullmann reaction.[2]

Modern Synthetic Methodologies: Precision and Efficiency

The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryls, including 3-Bromo-4-methylbiphenyl. These methods offer superior yields, milder reaction conditions, and exceptional functional group tolerance compared to their historical counterparts.

The Suzuki-Miyaura Coupling: A Versatile Workhorse

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of biaryl compounds.[3] This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide. For the synthesis of 3-Bromo-4-methylbiphenyl, two primary retrosynthetic disconnections are possible:

-

Route A: Coupling of 3-bromo-4-methylphenylboronic acid with bromobenzene.

-

Route B: Coupling of phenylboronic acid with 1,3-dibromo-4-methylbenzene.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol details the synthesis of 3-Bromo-4-methylbiphenyl from 4-bromo-3-methylaniline via a Sandmeyer reaction to produce the corresponding aryl bromide, followed by a Suzuki-Miyaura coupling with phenylboronic acid.

Step 1: Synthesis of 1,3-Dibromo-4-methylbenzene from 4-Bromo-3-methylaniline (Sandmeyer Reaction)

-

Diazotization: To a stirred solution of 4-bromo-3-methylaniline (1.0 eq) in a suitable acidic medium (e.g., 48% HBr), cooled to 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.

-

Causality: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

-

Copper-catalyzed Bromination: The cold diazonium salt solution is added portion-wise to a stirred solution of copper(I) bromide (1.2 eq) in HBr at elevated temperature (e.g., 70-80 °C).

-

Causality: Copper(I) catalyzes the decomposition of the diazonium salt and the subsequent substitution with bromide.

-

-

Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1,3-dibromo-4-methylbenzene.

Step 2: Suzuki-Miyaura Coupling of 1,3-Dibromo-4-methylbenzene with Phenylboronic Acid

-

Reaction Setup: To a round-bottom flask are added 1,3-dibromo-4-methylbenzene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition and Degassing: A degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water), is added. The mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Causality: The palladium(0) catalyst is sensitive to oxygen, and its removal is essential for catalytic activity.

-

-

Reaction and Monitoring: The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield 3-Bromo-4-methylbiphenyl.

The Negishi Coupling: An Alternative Palladium-Catalyzed Route

The Negishi coupling offers another powerful method for the synthesis of 3-Bromo-4-methylbiphenyl.[4] This reaction involves the coupling of an organozinc reagent with an organic halide, also catalyzed by a palladium or nickel complex.[4] The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent, or directly from the organic halide.

Diagram of the Negishi Coupling Workflow

Caption: A simplified workflow for the Negishi coupling to form 3-Bromo-4-methylbiphenyl.

Physicochemical and Spectroscopic Characterization

The accurate characterization of 3-Bromo-4-methylbiphenyl is essential for its use in further synthetic applications. The following table summarizes its key physical and spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁Br | [5] |

| Molecular Weight | 247.13 g/mol | [6] |

| Appearance | White to off-white solid | - |

| Melting Point | Not available | - |

| Boiling Point | 318 °C | [6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.7-7.2 (m, 8H, Ar-H), 2.4 (s, 3H, -CH₃) | [7][8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~142, 140, 138, 131, 130, 129, 128, 127, 123, 23 | [3][7] |

| Mass Spectrum (EI) | m/z (%): 248/246 (M⁺, 100/98), 167 (M⁺-Br), 152 | [2][9] |

| Infrared (IR) Spectrum | Key peaks (cm⁻¹): ~3050 (Ar C-H), ~2920 (Alkyl C-H), ~1600, 1480 (Ar C=C) | [10][11] |

Applications in Drug Discovery and Materials Science

The true value of 3-Bromo-4-methylbiphenyl lies in its role as a versatile building block for the synthesis of more complex and functional molecules.

A Key Intermediate in Pharmaceutical Synthesis

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. 3-Bromo-4-methylbiphenyl provides a convenient entry point for the construction of these complex architectures. The bromine atom can be readily converted to a variety of other functional groups or used as a coupling partner to introduce new ring systems. For example, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, synthesized via Suzuki coupling, have been investigated for their antibacterial activities.[12] This highlights the utility of the 3-bromo-4-methylphenyl moiety as a core structure in the development of novel therapeutic agents.

Building Block for Advanced Materials

The rigid and conjugated nature of the biphenyl unit makes it an attractive component for organic electronic materials. By utilizing the bromine atom for further cross-coupling reactions, 3-Bromo-4-methylbiphenyl can be incorporated into larger π-conjugated systems for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methyl group can also be used to tune the solubility and solid-state packing of these materials.

Conclusion

3-Bromo-4-methylbiphenyl, while not a household name in the chemical world, represents a powerful and versatile tool in the arsenal of the synthetic chemist. Its history is intertwined with the development of some of the most important carbon-carbon bond-forming reactions. Modern catalytic methods have made its synthesis efficient and scalable, opening the door to its widespread use. As a key intermediate, it provides a strategic entry point for the construction of complex molecules with applications ranging from life-saving pharmaceuticals to cutting-edge electronic materials. The continued exploration of its reactivity and its incorporation into novel molecular designs will undoubtedly lead to further advancements in both medicine and materials science.

References

-

Gomberg, M.; Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. J. Am. Chem. Soc., 46(10), 2339–2343. [Link]

- Supporting Information for a relevant chemical synthesis paper.

-

Wiley-VCH. Supporting Information: Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

LookChem. Gomberg-Bachmann Reaction. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

Wikipedia. Negishi coupling. [Link]

-

The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

-

Semantic Scholar. Gomberg-Bachmann-Reaktion. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Slideshare. Fragmentation Pattern of Mass Spectrometry. [Link]

-

YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

ResearchGate. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4. [Link]

-

MDPI. Special Issue : Synthesis of Bioactive Compounds. [Link]

-

Semantic Scholar. Molecular structure, spectroscopic (FT-IR, FT-Raman, 13C and 1H NMR, UV), polarizability and first-order hyperpolarizability, HOMO and LUMO analysis of 4'-methylbiphenyl-2-carbonitrile. [https://www.semanticscholar.org/paper/Molecular-structure%2C-spectroscopic-(FT-IR%2C-13C-and-M-Karabacak-Kurt/1f3b3d1e1c7a8a0e8d0b7e4c6b1a2f0e1c1b2a3b]([Link]

-

PubChem. 3-bromo-4'-methylbiphenyl. [Link]

-

PubChem. 3-Bromo-4'-methylbiphenyl. [Link]

-

Beilstein Journals. Supporting Information H NMR spectra and C NMR spectra of compounds 4,5,9–16,19,22–26,31–35,39. [Link]

- Google Patents.

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Link]

-

NIST WebBook. 1,1'-Biphenyl, 4-methyl-. [Link]

- Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

- Google Patents.

- Google Patents. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.

-

Labinsights. Bioactive Molecules for Scientific Use. [Link]

-

ResearchGate. FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. [Link]

- Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

-

NIST WebBook. 1,1'-Biphenyl, 3-methyl-. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

Sources

- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 3-bromo-4'-methylbiphenyl (C13H11Br) [pubchemlite.lcsb.uni.lu]

- 6. mycollegevcampus.com [mycollegevcampus.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

The Solubility Profile of 3-Bromo-4-methylbiphenyl: A Technical Guide for Researchers

Abstract

3-Bromo-4-methylbiphenyl is a substituted aromatic hydrocarbon with applications in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and advanced materials. A comprehensive understanding of its solubility in various organic solvents is fundamental to its effective utilization in reaction design, purification processes, and formulation development. This technical guide provides an in-depth analysis of the theoretical principles governing the solubility of 3-Bromo-4-methylbiphenyl, offers an inferred solubility profile based on structurally analogous compounds, and presents a detailed, self-validating experimental protocol for the precise determination of its solubility. This document is intended to serve as a vital resource for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction: The Significance of Solubility in Chemical Synthesis

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in a given solvent system. For a synthetic intermediate like 3-Bromo-4-methylbiphenyl, knowledge of its solubility is paramount for several aspects of its application:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in solution. Optimal solubility ensures a homogeneous reaction medium, facilitating molecular interactions and enhancing reaction kinetics.

-

Purification and Crystallization: Techniques such as recrystallization, a primary method for purifying solid organic compounds, are entirely reliant on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.

-

Formulation and Dosing: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts its bioavailability and the feasibility of creating stable and effective dosage forms.

This guide will delve into the specific solubility characteristics of 3-Bromo-4-methylbiphenyl, providing both theoretical insights and practical methodologies for its assessment.

Theoretical Framework: Predicting the Solubility of 3-Bromo-4-methylbiphenyl

The principle of "like dissolves like" serves as a foundational concept in predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure and Polarity of 3-Bromo-4-methylbiphenyl

3-Bromo-4-methylbiphenyl possesses a structure characterized by two phenyl rings linked by a single bond, with a bromine atom and a methyl group as substituents. The biphenyl core is nonpolar.[1] The bromine atom introduces a degree of polarity due to its electronegativity, while the methyl group is generally considered nonpolar. Overall, 3-Bromo-4-methylbiphenyl is expected to be a relatively nonpolar to weakly polar molecule .

Based on this structural analysis, we can infer its solubility in common organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Due to the predominantly nonpolar nature of the biphenyl backbone, 3-Bromo-4-methylbiphenyl is anticipated to exhibit good solubility in these solvents. The dispersion forces (van der Waals forces) between the solute and solvent molecules will be the primary intermolecular interactions driving the dissolution process.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents possess a moderate polarity and can induce dipoles in the solute molecule. It is expected that 3-Bromo-4-methylbiphenyl will be soluble in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While biphenyl itself has some solubility in alcohols, the presence of the bromine and methyl groups may slightly alter this.[2] It is likely to be moderately to sparingly soluble in lower alcohols.

-

Highly Polar Solvents (e.g., Water): As a nonpolar organic compound, 3-Bromo-4-methylbiphenyl is expected to be virtually insoluble in water.[1] The strong hydrogen bonding network of water molecules would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.

The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its structural properties.

Caption: Logical workflow for predicting the solubility of 3-Bromo-4-methylbiphenyl.

Inferred Solubility Profile

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility |

| Toluene | C₇H₈ | Nonpolar Aromatic | Soluble |

| Hexane | C₆H₁₄ | Nonpolar Aliphatic | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |